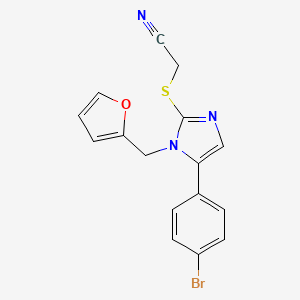
1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, a carboxamide group, and a methylsulfonyl phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Attachment of the methylsulfonyl phenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrazole carboxamide intermediate reacts with a methylsulfonyl phenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding alcohols or ketones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The methylsulfonyl phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield pyrazole ketones, while reduction of the carboxamide group can produce pyrazole amines.
科学的研究の応用
1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
作用機序
The mechanism of action of 1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,5-dimethyl-1H-pyrazole-3-carboxamide: Lacks the methylsulfonyl phenyl group, which may result in different chemical and biological properties.
N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide: Lacks the 1,5-dimethyl substitution on the pyrazole ring, which can affect its reactivity and interactions.
Uniqueness
1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the methylsulfonyl phenyl group and the 1,5-dimethyl substitution on the pyrazole ring distinguishes it from other similar compounds and can lead to unique applications in various fields.
特性
IUPAC Name |
1,5-dimethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-8-11(15-16(9)2)13(17)14-10-6-4-5-7-12(10)20(3,18)19/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQNWUOQDHEPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate](/img/structure/B2614105.png)
![4-(2-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2614106.png)


![2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2614111.png)
![Methyl 3-(4-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2614113.png)

![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2614117.png)

![N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2614121.png)
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate](/img/structure/B2614123.png)


